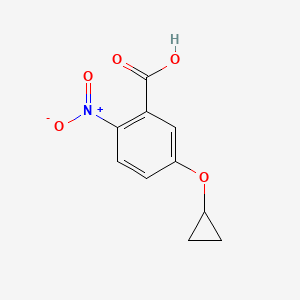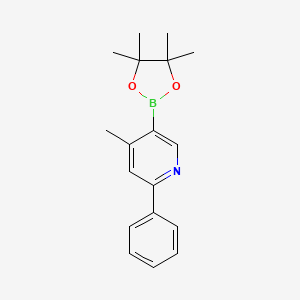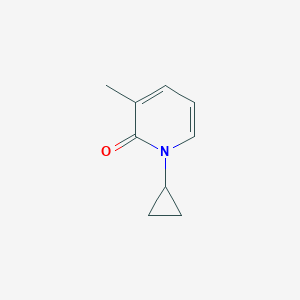
4-Methyl-3-nitrobenzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitrophthalic acid is an organic compound belonging to the family of phthalic acids It is characterized by the presence of a methyl group and a nitro group attached to the benzene ring of phthalic acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-methyl-3-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by methylation. One common method includes the following steps:
Nitration: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at a temperature range of 100-110°C.
Methylation: The 3-nitrophthalic anhydride is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-methyl-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The separation and purification steps are also optimized to remove any impurities and obtain high-purity 4-methyl-3-nitrophthalic acid .
化学反応の分析
Types of Reactions
4-Methyl-3-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid); varying conditions depending on the specific reaction .
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives .
科学的研究の応用
4-Methyl-3-nitrophthalic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-methyl-3-nitrophthalic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
類似化合物との比較
4-Methyl-3-nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic acid: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-3,5-dinitrobenzoic acid:
4-Nitrophthalic acid: Lacks the methyl group, affecting its chemical behavior and applications.
特性
CAS番号 |
42760-51-0 |
|---|---|
分子式 |
C9H7NO6 |
分子量 |
225.15 g/mol |
IUPAC名 |
4-methyl-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO6/c1-4-2-3-5(8(11)12)6(9(13)14)7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
InChIキー |
FHGYVAFCOQSODD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


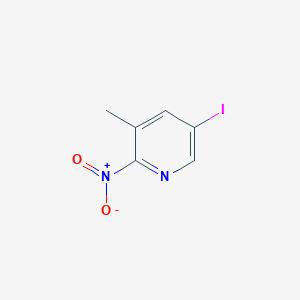
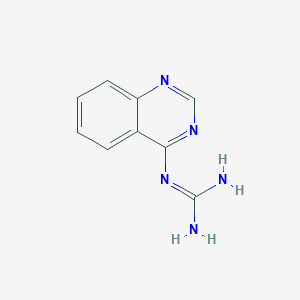


![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
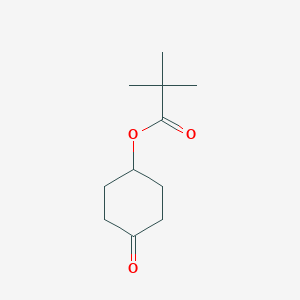

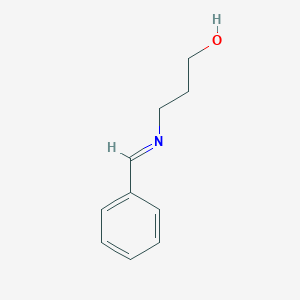
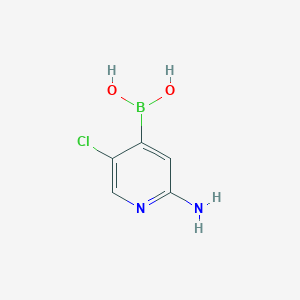
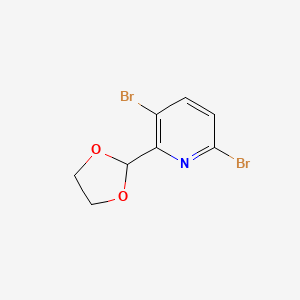
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
